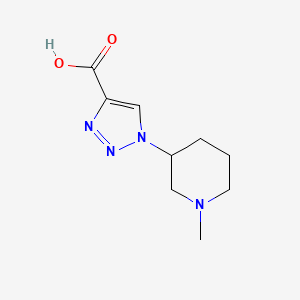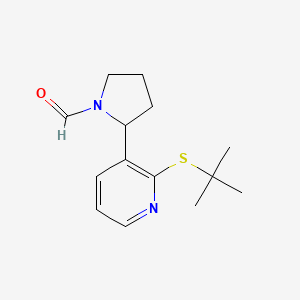
2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-4-metil-5-(1-metilpirrolidin-2-il)piridina es un compuesto químico que pertenece a la clase de los derivados de la piridina. Este compuesto se caracteriza por la presencia de un átomo de cloro en la segunda posición, un grupo metilo en la cuarta posición y un grupo 1-metilpirrolidin-2-il en la quinta posición del anillo de piridina. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Cloro-4-metil-5-(1-metilpirrolidin-2-il)piridina se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción del 6-metilnicotinato con el éster tert-butílico del ácido 2-oxipirrolidina-1-carboxílico. Esta reacción procede a través de una serie de pasos, que incluyen esterificación, ciclización y cloración, para producir el producto deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de 2-Cloro-4-metil-5-(1-metilpirrolidin-2-il)piridina suele implicar síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para obtener un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y las concentraciones de los reactivos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Cloro-4-metil-5-(1-metilpirrolidin-2-il)piridina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir oxidación y reducción en condiciones específicas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos.
Reacciones de Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados de piridina sustituidos, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en el anillo de piridina.
Aplicaciones Científicas De Investigación
2-Cloro-4-metil-5-(1-metilpirrolidin-2-il)piridina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-4-metil-5-(1-metilpirrolidin-2-il)piridina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
2-Cloro-5-metilpiridina: Un compuesto relacionado con una estructura similar pero que carece del grupo pirrolidinilo.
2-Cloro-5-(1-metil-2-pirrolidinil)piridina: Otro compuesto similar con ligeras diferencias estructurales.
Singularidad
2-Cloro-4-metil-5-(1-metilpirrolidin-2-il)piridina es única debido a la presencia del grupo 1-metilpirrolidin-2-il, que confiere propiedades químicas y biológicas distintas. Esta característica estructural la diferencia de otros derivados de la piridina y contribuye a sus aplicaciones específicas en la investigación científica y la industria.
Propiedades
Fórmula molecular |
C11H15ClN2 |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-6-11(12)13-7-9(8)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3 |
Clave InChI |
XMEROKHPRHKWAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCN2C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)











